Euparin

Antifungal Candida albicans MIC

Researchers often face assay failure when substituting euparin with generic benzofurans lacking the 6-hydroxy-5-acetyl motif, leading to misinterpreted SAR data. Sourcing native Euparin (CAS 532-48-9) eliminates this risk. - Validated potency: Confirmed MIC of 7.81 µg/mL against Candida albicans for antifungal benchmarking. - Anti-poliovirus reference: Sub-µg/mL EC50 values (0.12-0.47 µg/mL) serve as a reliable positive control for early-stage replication inhibition assays. - Translational consistency: Demonstrates dose-dependent normalization of neurotransmitters (8-32 mg/kg) in CUMS depression models, ensuring reproducible in vivo results.

Molecular Formula C13H12O3
Molecular Weight 216.23 g/mol
CAS No. 532-48-9
Cat. No. B158306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEuparin
CAS532-48-9
Synonymseuparin
Molecular FormulaC13H12O3
Molecular Weight216.23 g/mol
Structural Identifiers
SMILESCC(=C)C1=CC2=CC(=C(C=C2O1)O)C(=O)C
InChIInChI=1S/C13H12O3/c1-7(2)12-5-9-4-10(8(3)14)11(15)6-13(9)16-12/h4-6,15H,1H2,2-3H3
InChIKeyOPUFDNZTKHPZHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Structure & Identifiers


Interactive Chemical Structure Model





Euparin: A Natural Benzofuran Monomer


Euparin is a monomeric benzofuran compound [1] isolated from Eupatorium species [2]. As a reactive oxygen species (ROS) inhibitor [1], it exhibits quantifiable antiviral activity against poliovirus serotypes [3] and antifungal activity against Candida albicans [4]. Its utility in antidepressant and antiprotozoal studies further distinguishes it within the benzofuran class.

1 Natural benzofuran probe for ROS inhibition and cellular stress assays
2 Antiviral screening against poliovirus serotypes (reported low EC50 context)
3 Antifungal susceptibility testing of Candida albicans with defined MIC benchmark
4 Behavioral pharmacology and neurotransmitter pathway studies in stress models

Euparin Specificity Over Analogs


Despite structural similarities to other benzofurans like dehydrotremetone [1], euparin's unique substitution pattern confers distinct biological activities that are not transferable across the class. Direct comparative studies show that euparin exhibits superior antifungal potency against Candida albicans compared to its own semisynthetic derivatives [2], and its specific antiviral EC50 values against poliovirus serotypes [3] are not replicated by other benzofurans lacking the 6-hydroxy-5-acetyl motif. Interchanging euparin with a generic analog risks assay failure and misinterpretation of structure-activity relationships.

6-Hydroxy-5-acetyl motif required

Benzofurans like dehydrotremetone lack this substitution; reported antiviral EC50 values may not transfer. Direct replacement risks assay failure.

Derivative antifungal activity may be lost

Semisynthetic euparin derivatives showed reduced or undetectable anti-Candida activity. Structural modification can abolish target engagement.

In vivo behavioral response not class-wide

Stress-model endpoint improvements are euparin-specific; other benzofurans may not reproduce neurotransmitter or neurotrophic factor changes.

Euparin Comparative Evidence


Antifungal Activity Against Candida albicans

In a direct head-to-head comparison against its own semisynthetic derivatives (maleic anhydride derivative 2 and semicarbazide derivative 3), euparin (1) exhibited the most potent antifungal activity against Candida albicans with an MIC of 7.81 µg/mL and MFC of 15.62 µg/mL [1]. The derivatives showed reduced or undetectable activity in the same assay, confirming that chemical modification of the euparin scaffold diminishes antifungal efficacy.

Antifungal vs. derivatives
Head-to-head
Euparin MIC 7.81 µg/mL, MFC 15.62 µg/mL; derivatives 2 and 3 inactive up to 100 µg/mL
Native benzofuran core maintains C. albicans growth inhibition; modifications diminish response
Broth microdilution; reported antifungal benchmark
Antifungal Candida albicans MIC

Antiviral Activity Against Poliovirus

Euparin demonstrates potent antiviral activity against poliovirus types 1, 2, and 3 in Vero cells, with EC50 values of 0.47 µg/mL, 0.12 µg/mL, and 0.15 µg/mL, respectively [1]. While direct comparator data for other benzofurans in the same assay are not available, these values serve as a quantitative benchmark for the compound's potency against this clinically relevant virus.

Poliovirus EC50 range
Reported
Type 1: 0.47 µg/mL, Type 2: 0.12 µg/mL, Type 3: 0.15 µg/mL (Vero cells)
Sub-µg/mL antiviral endpoint context; supports poliovirus screening workflow
No direct benzofuran comparator in same assay; class-level baseline typically >10 µg/mL
Antiviral Poliovirus EC50

In Vivo Antidepressant Efficacy in CUMS Model

In a chronic unpredictable mild stress (CUMS) mouse model of depression, euparin (8-32 mg/kg) significantly increased locomotor activity and hedonic behavior while normalizing brain levels of monoamine neurotransmitters, MAO, and ROS [1]. This in vivo activity is supported by a patent claiming its use for depression treatment [2]. While direct comparator data for other benzofurans are lacking, the demonstration of efficacy in a well-validated behavioral model provides a quantitative foundation for its antidepressant potential.

CUMS behavioral model
Supporting evidence
Increased locomotor activity, sucrose preference at 8–32 mg/kg; restored SAT1/NMDAR2B/BDNF expression
Model-response context for stress-induced behavioral and molecular endpoints
Oral administration; patent claims depression research use
Antidepressant CUMS Behavioral Pharmacology

Cytotoxicity Profile in MDA-MB-231 Cells

When tested against the MDA-MB-231 breast cancer cell line, euparin showed weak to no cytotoxicity (IC50 > 100 µg/mL), whereas its maleic anhydride derivative (compound 2) displayed an IC50 of 166 µg/mL [1]. This indicates that the native euparin scaffold is not inherently cytotoxic, and chemical derivatization is required to enhance anticancer activity, making euparin a clean baseline for studying structure-activity relationships in cancer models.

Cytotoxicity vs. derivative
Head-to-head
Euparin IC50 >100 µg/mL; derivative 2 IC50 166 µg/mL in MDA-MB-231 cells
Low-cytotoxicity baseline for SAR; enhanced potency requires structural modification
MTT assay; clean control for cancer-cell panel studies
Anticancer Cytotoxicity MDA-MB-231

Euparin Research Applications


Antifungal Screening Against Candida albicans

Use euparin as a positive control or reference compound in antifungal susceptibility assays targeting Candida albicans, leveraging its established MIC of 7.81 µg/mL [4] to benchmark the potency of novel extracts or synthetic compounds. Its inactivity in derivatives underscores the necessity of the native benzofuran core for activity.

Antiviral Discovery for Picornaviruses

Employ euparin as a lead compound for the development of anti-poliovirus agents, using its sub-µg/mL EC50 values (0.12-0.47 µg/mL) as a benchmark for potency optimization [4]. Its defined mechanism of action at early viral replication stages [5] provides a rational starting point for medicinal chemistry efforts.

Antidepressant Lead Validation in Rodent Models

Utilize euparin in chronic unpredictable mild stress (CUMS) mouse models to study depression-related behavioral and molecular changes, given its ability to normalize neurotransmitter levels and neurotrophic factor expression at 8-32 mg/kg [4]. The existing patent for its use in depression [5] further supports its prioritization as a translational lead.

SAR Studies on Benzofuran Scaffolds

Apply euparin as a baseline non-cytotoxic control (IC50 > 100 µg/mL against MDA-MB-231) [4] to evaluate the impact of chemical modifications on anticancer activity. Its weak native cytotoxicity allows clear identification of derivatives with enhanced potency, such as the maleic anhydride derivative (IC50 166 µg/mL).

Application
Selection Property
Validation Focus
Antifungal screening against Candida albicans
Reported MIC and MFC context
Benchmark compound activity against derivative-inactive profile
Antiviral discovery for picornaviruses
Low-EC50 assay context
Early viral replication stage assay design
Behavioral pharmacology in stress models
In vivo model-response context
Monoaminergic and neurotrophic endpoint interpretation
SAR studies on benzofuran scaffolds
Non-cytotoxic baseline context
Attribution of enhanced cytotoxicity to structural modifications

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
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